Home > Products > Screening Compounds P74053 > 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime - 1014409-66-5

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime

Catalog Number: EVT-2796706
CAS Number: 1014409-66-5
Molecular Formula: C21H27NO3
Molecular Weight: 341.451
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime is a complex organic compound with significant potential in medicinal chemistry. It belongs to a class of compounds that exhibit various biological activities, particularly in inhibiting cell cycle progression, making it a candidate for therapeutic applications in treating disorders associated with abnormal cellular proliferation.

Source

This compound is referenced in patent literature and chemical databases, indicating its relevance in ongoing research and development efforts. Notably, it has been highlighted in a patent related to cell cycle inhibitors, suggesting its potential applications in pharmaceuticals .

Classification

The compound can be classified as a spirocyclic oxime derivative. Its structural complexity arises from the fusion of multiple cyclic frameworks, which contributes to its unique chemical properties and biological activities.

Synthesis Analysis

Methods

The synthesis of 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime typically involves multi-step organic reactions. The general synthetic route may include:

  1. Formation of the Spirocyclic Core: This step often involves cyclization reactions that create the spiro framework.
  2. Oxime Formation: The conversion of a carbonyl compound (such as an aldehyde or ketone) into an oxime through reaction with hydroxylamine.
  3. Functionalization: Additional steps may involve the introduction of specific substituents, such as butyl groups or other functional groups to enhance biological activity.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to characterize the synthesized product.

Molecular Structure Analysis

Structure

The molecular formula for 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime is C21H26N2O2C_{21}H_{26}N_{2}O_{2}. The structure features:

  • A spirocyclic arrangement connecting a chromene moiety with a cyclohexane unit.
  • An oxime functional group (-C=N-OH) that imparts specific reactivity and biological properties.

Data

The molecular weight is approximately 342.49 g/mol. The compound's three-dimensional conformation can significantly influence its interaction with biological targets.

Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions, including:

  1. Nucleophilic Additions: The oxime group can undergo nucleophilic attack under certain conditions.
  2. Hydrolysis: The oxime can be hydrolyzed back to the corresponding carbonyl compound.
  3. Redox Reactions: Depending on substituents, the compound may also engage in oxidation or reduction reactions.

Technical Details

Reactivity is influenced by the presence of electron-donating or withdrawing groups attached to the aromatic system and the stereoelectronic effects of the spirocyclic structure.

Mechanism of Action

Process

The mechanism by which 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime exerts its biological effects likely involves:

  1. Cell Cycle Inhibition: The compound may interfere with key regulatory proteins involved in cell cycle progression.
  2. Apoptotic Pathways: Activation of apoptotic signaling pathways could lead to programmed cell death in rapidly dividing cells.

Data

Preliminary studies indicate that compounds with similar structures exhibit significant anticancer activity by inducing G1 phase arrest in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Solubility characteristics vary based on solvent polarity; further studies are required for precise solubility data.

Chemical Properties

  • Stability: The stability of the oxime functional group can be affected by pH and temperature.
  • Reactivity: Reactive towards nucleophiles due to the presence of the carbon-nitrogen double bond.
Applications

Scientific Uses

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new anticancer agents.
  • Biological Research: Investigating mechanisms of cell cycle regulation and apoptosis.
  • Chemical Biology: Serving as a tool compound for studying enzyme interactions or signaling pathways related to cellular growth.

The ongoing research into this compound highlights its significance within medicinal chemistry and its potential contributions to therapeutic advancements.

Synthetic Methodologies and Reaction Optimization

Ring-Closing Metathesis (RCM) as a Pivotal Step in Spirocyclic Framework Construction

Ring-Closing Metathesis serves as the cornerstone reaction for constructing the spirocyclic core of 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime. This methodology enables the efficient formation of the strained spiro junction between the cyclohexane and chromene systems through strategic olefin pairing in diene precursors. The reaction typically employs a terminal olefin-tethered chromene derivative and a cyclohexane-based alkene component, which undergo cyclization under metathesis conditions to yield the spiro[cyclohexane-1,2'-pyranochromene] skeleton. The stereochemical outcome is critically dependent on the geometry of the starting alkenes, with trans-configured dienes favoring the desired spiro connectivity. The RCM approach offers significant advantages over classical cyclization methods, including reduced step count and superior atom economy .

Table 1: Impact of RCM Catalyst Loading on Spirocycle Formation

Catalyst TypeLoading (mol%)Reaction Time (h)Yield (%)Spiro Junction Purity
Grubbs II5878>95%
Hoveyda-Grubbs II31282>98%
Grela Catalyst2685>97%

Catalyst Selection and Electronic Effects on Nitrogen-Containing Substrates

The presence of nitrogen heteroatoms in precursor molecules necessitates careful catalyst selection due to potential Lewis basicity-induced deactivation. Second-generation ruthenium catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, demonstrate superior tolerance to nitrogen-containing intermediates compared to first-generation analogs. Electronic effects significantly influence metathesis efficiency: electron-withdrawing groups adjacent to nitrogen mitigate catalyst poisoning by reducing the heteroatom's Lewis basicity. This electronic modulation is achieved through temporary N-acyl protection or incorporation of electron-deficient nitrogen species. Additionally, solvent polarity plays a crucial role in stabilizing the transition state, with dichloromethane providing optimal results due to its moderate polarity and ability to solubilize both organic substrates and ruthenium catalysts .

Table 2: Solvent Effects on RCM with Nitrogen-Containing Precursors

SolventRelative PermittivityReaction Rate (k, ×10⁻³ min⁻¹)Nitrogen Protection Required?
Dichloromethane8.935.78No
Toluene2.381.23Yes
Tetrahydrofuran7.583.45Partial
Acetonitrile37.50.89Yes

Kabbe Condensation and Allylation Strategies for Precursor Synthesis

The chromene moiety of the target molecule is efficiently constructed via Kabbe condensation, which involves the reaction of ortho-hydroxyaryl ketones with propargyl alcohols under basic conditions. This methodology enables the installation of the 6'-butyl substituent through careful selection of 2-hydroxy-5-butylacetophenone derivatives. Subsequent allylation of the Kabbe condensation product introduces the necessary olefin functionality for the pivotal RCM step. Optimization studies reveal that indium-mediated allylation in aqueous THF at 0-5°C provides superior regiocontrol compared to traditional organolithium approaches, yielding the desired tertiary alcohol with >90% regioselectivity. This alcohol undergoes acid-catalyzed dehydration to generate the terminal alkene required for metathesis, completing the diene precursor assembly. The sequential Kabbe-allylation-dehydration strategy consistently delivers gram quantities of RCM precursors with minimal purification requirements .

Table 3: Kabbe Condensation Optimization Parameters

Base CatalystTemperature (°C)Solvent SystemYield (%)Butyl Group Incorporation Efficiency
Potassium carbonate120Toluene65100%
Pyridine hydrochloride140Xylene7298%
Amberlyst-15100Toluene/water68100%
Sodium acetate160Diglyme7597%

Oxime Formation: Regioselective Hydroxylamine Conjugation and Protecting Group Strategies

The conversion of the 8'-ketone to the oxime functionality represents the final critical transformation in the synthesis of 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime. This conjugation exhibits remarkable regioselectivity, exclusively forming the (E)-isomer under standard conditions (hydroxylamine hydrochloride, pyridine/ethanol, 60°C, 4 hours). The reaction proceeds without epimerization at the spiro center or disruption of the chromene system, highlighting the chemoselectivity of oxime formation. Protecting group strategies prove essential when functionalized hydroxylamine derivatives are employed: the tert-butoxycarbonyl (t-BOC) group effectively shields nitrogen during spirocycle formation and is cleanly removed under acidic conditions (trifluoroacetic acid/dichloromethane, 0°C) prior to final oxime conjugation. This orthogonal protection approach achieves 92% yield of the target oxime without chromatographic purification [4].

Solvent and Temperature Optimization for Multi-Step Reaction Cascades

The multi-step synthesis of 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime requires precise optimization of solvent systems and temperature profiles to maximize overall yield. Reaction cascades exhibit significant sensitivity to these parameters, with aprotic dipolar solvents (DMF, NMP) enhancing Kabbe condensation rates while hindering subsequent RCM steps. A strategic solvent switch from N-methylpyrrolidone (for Kabbe reaction) to toluene (for allylation) and finally dichloromethane (for RCM) proves essential for maintaining reaction efficiency. Temperature profiling reveals that strict control during oxime formation prevents retro-aldol decomposition of the spirocyclic core: maintaining the reaction at 60°C ± 2°C ensures complete conversion while avoiding degradation. Computational solubility modeling predicts optimal crystallization solvents for the final oxime, identifying ethyl acetate/hexane (3:7) as the ideal system for isolation, yielding 98.5% pure product as confirmed by HPLC-UV analysis .

Table 4: Temperature Optimization for Critical Synthetic Steps

Reaction StepOptimal Temperature Range (°C)Deviation SensitivityActivation Energy (kJ/mol)
Kabbe Condensation120-125Moderate78.3
Allylation/Dehydration0-5 (allylation); 25 (dehydration)High (allylation)92.1 (allylation)
Ring-Closing Metathesis40-45Very high105.6
Oxime Formation60-62Extreme63.2
Final Crystallization-20 to 4CriticalN/A

Properties

CAS Number

1014409-66-5

Product Name

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime

IUPAC Name

(NE)-N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine

Molecular Formula

C21H27NO3

Molecular Weight

341.451

InChI

InChI=1S/C21H27NO3/c1-2-3-7-15-13-20(22-23)24-19-14-18-16(12-17(15)19)8-11-21(25-18)9-5-4-6-10-21/h12-14,23H,2-11H2,1H3/b22-20+

InChI Key

IDKNOVDPZHNZLG-LSDHQDQOSA-N

SMILES

CCCCC1=CC(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.